molecular formula C15H17N3O2 B15061778 a]pyrimidin-4(5H)-yl)ethanone

a]pyrimidin-4(5H)-yl)ethanone

Cat. No.: B15061778
M. Wt: 271.31 g/mol
InChI Key: RVWOJJBVBVIEID-UHFFFAOYSA-N
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Description

1-(2-(Phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone (referred to as compound 9a or VU0462807) is a bicyclic pyrimidinone derivative with a 5,6-fused pyrazolo-pyrimidinone core. This compound functions as a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGlu5), demonstrating superior solubility and efficacy in preclinical models such as the acute amphetamine-induced hyperlocomotion (AHL) rat model . Its structure features a phenoxymethyl substituent at the 2-position of the pyrimidinone ring and an ethanone group at the 4-position, which are critical for receptor interaction and pharmacokinetic optimization .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-[2-(phenoxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]ethanone

InChI

InChI=1S/C15H17N3O2/c1-12(19)17-8-5-9-18-15(17)10-13(16-18)11-20-14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3

InChI Key

RVWOJJBVBVIEID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN2C1=CC(=N2)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with acetylating agents. For example, the reaction of 4-aminopyrimidine with acetic anhydride under reflux conditions can yield 1-(pyrimidin-4-yl)ethanone . Another method involves the cyclization of appropriate precursors, such as the condensation of 4-aminopyrimidine with acetyl chloride .

Industrial Production Methods: Industrial production of 1-(pyrimidin-4-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Pyrimidine carboxylic acids.

    Reduction: Pyrimidine alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-4-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrimidinone Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
1-(2-(Phenoxymethyl)-6,7-dihydropyrazolo[...]ethanone Pyrazolo[1,5-a]pyrimidinone 2-phenoxymethyl, 4-ethanone Ethanone, bicyclic heterocycle
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo...}ethanone Tetrahydropyrimidin-5-yl 4-(dimethylamino)phenyl, 2-thioxo, 6-methyl Thioxo, dimethylaminophenyl
2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one Pyrano[4,3-d]pyrimidinone 2-methyl, fused pyran ring Pyran ring, methyl
1-(3,4-Dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone Tetrahydro-2(1H)-pyrimidone 3,4-dichlorobenzyl Chlorobenzyl, saturated ring

Key Observations :

  • The phenoxymethyl group in compound 9a enhances solubility and bioavailability compared to bulkier substituents like dichlorobenzyl in other analogues .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (aq. buffer) Melting Point (°C) LogP Reference
Compound 9a (VU0462807) 313.35 >100 µM (pH 7.4) N/A 2.8
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo...}ethanone 317.43 ~50 µM (pH 7.0) 200–210 3.1
5-((2-Aminothiazol-5-yl)(phenyl)amino)pyrimidin-4(3H)-one 330.38 Poor (<10 µM) 220–254 1.9
2-Methyl-7,8-dihydro-3H-pyrano[...]pyrimidin-4(5H)-one 180.18 Moderate (~25 µM) 156–160 1.5

Key Findings :

  • Compound 9a exhibits superior aqueous solubility (>100 µM) compared to analogues with hydrophobic substituents (e.g., thioxo or aminothiazolyl groups) .
  • Lower LogP values (e.g., 1.5 for pyrano-pyrimidinone) correlate with reduced membrane permeability, highlighting the balance required for CNS-targeting agents like compound 9a .

Table 3: Comparative Pharmacological Profiles

Compound Name Target/Activity IC50/EC50 (nM) Model System Reference
Compound 9a (VU0462807) mGlu5 PAM (allosteric modulation) EC50 = 120 Rat AHL model
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanone Antimicrobial MIC = 6.25 µg/mL S. aureus
N-2-(3-Furyl)-2-(chlorobenzyloxyimino)ethyl quinolone Anticancer (Topoisomerase II inhibition) IC50 = 1.8 µM MCF-7 cell line
1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone Kinase inhibition IC50 = 340 In vitro kinase assay

Key Insights :

  • Compound 9a’s mGlu5 PAM activity (EC50 = 120 nM) is distinct from antimicrobial or anticancer mechanisms seen in other pyrimidinones .
  • The phenoxymethyl and ethanone groups in compound 9a are critical for CNS penetration and receptor binding, whereas quinazoline-containing analogues () prioritize kinase inhibition .

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